JWH 019 N-(3-fluorohexyl) isomer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

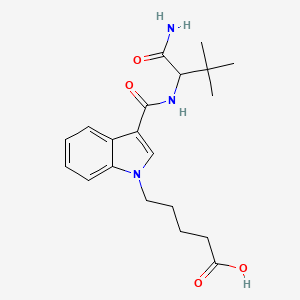

JWH 019 is the N-hexyl homolog of the aminoalkylindole cannabimimetic JWH 018. JWH 019 N-(3-fluorohexyl) isomer is a homolog of JWH 019 that has a fluorine atom at the three position of the hexyl chain. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

Scientific Research Applications

GC-MS and GC-IR Analysis of Regioisomeric Cannabinoids

A study by Deruiter et al. (2018) focused on the analysis of regioisomeric cannabinoids, structurally similar to JWH-018, which is closely related to JWH 019. They employed GC-MS and GC-IR for the analysis, contributing to forensic chemistry and the differentiation of such compounds.

Identification and Quantitation of Synthetic Cannabinoids

Nakajima et al. (2012) in Forensic Toxicology identified and quantified new compounds including analogues of JWH-018, related to JWH 019, in herbal products. This highlights the role of analytical chemistry in monitoring and identifying synthetic cannabinoids in commercial products.

Differentiation of Isomeric Synthetic Cannabinoids

Chikumoto et al. (2018) Forensic Toxicology researched the differentiation of isomeric synthetic cannabinoids, a category including JWH 019. Their work assists in forensic investigations and drug monitoring.

Identification of New Psychoactive Substances

Lee et al. (2019) Forensic Science International presented methods for identifying isomers of compounds like JWH-018, closely related to JWH 019. They used solid deposition gas chromatography-IR detection, contributing to forensic analysis and legal enforcement.

Synthetic Cannabinoid Isomers Characterization

Kernalléguen et al. (2018) Analytica Chimica Acta discussed differentiating isomers of synthetic cannabinoids like JWH-019 using MALDI-MS3 imaging. This has implications in forensic research and drug abuse studies.

Development of Mass Spectrometric Methods

Kusano et al. (2016) Journal of Mass Spectrometry developed a method for determining the hydroxyl position in metabolites of compounds like JWH-018, pertinent to JWH 019. This aids in the understanding of drug metabolism and forensic identification.

Use of Chromatography in Synthetic Cannabinoid Identification

Marginean et al. (2015) Forensic Science International demonstrated the use of ultra high performance liquid chromatography for identifying synthetic cannabinoids, a category inclusive of JWH 019, illustrating the role of advanced chromatographic techniques in drug analysis.

Mass Spectral Studies of Synthetic Cannabinoids

Thaxton et al. (2015) Rapid Communications in Mass Spectrometry conducted mass spectral studies on synthetic cannabinoids like JWH-018, which are structurally related to JWH 019. Their work aids in the differentiation and identification of these compounds.

Differentiation of FUB-JWH-018 Positional Isomers

Chikumoto et al. (2019) Forensic Chemistry differentiated positional isomers of synthetic cannabinoids, including those related to JWH 019. This research supports forensic analysis and legal regulation of synthetic cannabinoids.

properties

Product Name |

JWH 019 N-(3-fluorohexyl) isomer |

|---|---|

Molecular Formula |

C25H24FNO |

Molecular Weight |

373.5 |

InChI |

InChI=1S/C25H24FNO/c1-2-8-19(26)15-16-27-17-23(21-12-5-6-14-24(21)27)25(28)22-13-7-10-18-9-3-4-11-20(18)22/h3-7,9-14,17,19H,2,8,15-16H2,1H3 |

InChI Key |

LIZVKLUXDISLIA-UHFFFAOYSA-N |

SMILES |

O=C(C1=CN(CCC(F)CCC)C2=C1C=CC=C2)C3=C4C(C=CC=C4)=CC=C3 |

synonyms |

JWH 019 N-(3-fluorohexyl) analog |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.